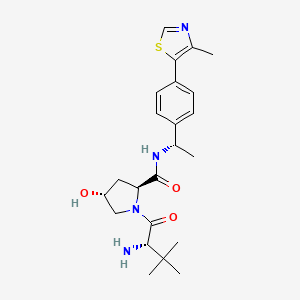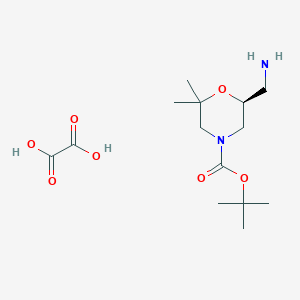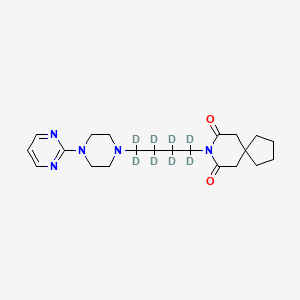
Buspirone-d8
描述
Buspirone is an anxiolytic agent that has been used in the treatment of anxiety and aggression in various populations, including mentally retarded patients. It is characterized by its unique chemical structure and pharmacological profile, which distinguishes it from benzodiazepines and other anxiolytic or antipsychotic agents. Buspirone's mechanism of action is complex, involving interactions with multiple neurotransmitter systems, including serotonergic, dopaminergic, and noradrenergic pathways. It is known for its effectiveness in reducing aggression and anxiety without causing significant cognitive side effects or sedation, which can compromise adaptive and intellectual capacities .
Synthesis Analysis
The synthesis of buspirone and its analogues involves modifications to various parts of the molecule, including the aryl moiety, alkylene chain length, and cyclic imide portion. These structural changes can significantly affect the compound's binding affinities to neurochemical receptors, such as dopamine and alpha 1-adrenergic receptors. The synthesis process aims to optimize the drug's pharmacological properties, such as tranquilizing effects and the potential to induce catalepsy .
Molecular Structure Analysis
Buspirone's molecular structure is unique, with no structural resemblance to other anxiolytic or antipsychotic agents. It is a lipophilic, dibasic heterocyclic compound that exhibits both dopamine agonist and antagonist properties. Structural comparisons with other compounds, such as (+)-butaclamol, suggest that buspirone has features required for binding at the postsynaptic dopamine receptor site. This molecular structure is consistent with the drug's biological properties and contributes to its anxioselective action .
Chemical Reactions Analysis
Buspirone interacts with various neurochemical systems in the brain. It does not interact with gamma-aminobutyric acid (GABA) or at benzodiazepine receptors. Instead, it has been shown to increase levels of prolactin and growth hormone under experimental conditions. The drug's chemical interactions with neurotransmitter systems, such as dopamine, serotonin, and noradrenaline, are crucial for its anxiolytic properties. These interactions are also responsible for the drug's lack of sedative effects and its minimal potential for abuse or dependence .
Physical and Chemical Properties Analysis
Buspirone is rapidly absorbed after oral administration, with a mean bioavailability of 3.9%. It has a mean elimination half-life of 2.1 hours and is mainly bound to albumin and oxacid glycoprotein. The drug is metabolized to an active metabolite, 1-(2-pyrimidinyl) piperazine (1-PP), which has a mean elimination half-life of 6.1 hours. Buspirone's physical and chemical properties contribute to its clinical efficacy in treating generalized anxiety disorders, with a safety profile that includes a low frequency of adverse effects such as headaches, dizziness, nervousness, and lightheadedness .
科学研究应用
1. 潜在的抗抑郁特性
丁螺环酮以其对血清素1A受体的高亲和力而著称,其潜在的抗抑郁特性已得到研究。研究表明,当直接注射到背缝核时,丁螺环酮显着降低大鼠的静止持续时间,而不会影响其在开阔场地的活动。这些发现表明丁螺环酮具有潜在的抗抑郁作用,可能通过其代谢物通过α2肾上腺素能阻断活性在某些测试中被掩盖(Cervo、Grignaschi 和 Samanin,1988)。
2. 血清素能和多巴胺能活性
丁螺环酮与血清素和多巴胺受体的相互作用一直是研究重点。它充当血清素5-HT(1A)受体的部分激动剂和多巴胺D(2)自受体的拮抗剂。该药物的药理作用表明其在各种神经和精神疾病中的潜在用途,包括帕金森病、共济失调、抑郁症以及与脑损伤和阿尔茨海默病相关的行为障碍(Loane 和 Politis,2012)。
3. 认知效应
研究探索了丁螺环酮的认知效应,特别是其对健康个体认知的影响。与其他抗焦虑药(如苯二氮卓类)不同,丁螺环酮不会表现出明显的镇静作用或损害认知功能。这一方面突出了它在神经精神病人群中使用的潜力,而没有认知副作用的风险(Chamberlain 等,2006)。
4. 神经保护和抗炎活性
丁螺环酮的神经保护和抗炎特性已被研究,特别是在帕金森病模型中。使用CRISPR-Cas9基因编辑在小胶质细胞中进行的研究表明,丁螺环酮在暴露于炎症刺激后减弱小胶质细胞极化,表明其在减少神经炎症中的潜在作用(Broome 等,2021)。
5. 儿科TBI后空间学习的增强
丁螺环酮已显示出增强空间学习和减少小儿大鼠创伤性脑损伤(TBI)后组织病理学的功效。这表明其在小儿神经康复中的潜在应用,提供认知益处并有助于伤后康复(Monaco 等,2014)。
作用机制
Target of Action
Buspirone-d8, like its parent compound buspirone, primarily targets the serotonin 5-HT1A receptor . This receptor plays a crucial role in mood regulation and feelings of well-being . This compound acts as a full agonist at presynaptic 5-HT1A receptors, or 5-HT1A autoreceptors, expressed at dorsal raphe while acting as a partial agonist at the postsynaptic 5-HT1A receptors expressed on hippocampus and cortex .
Mode of Action
This compound interacts with its targets, the 5-HT1A receptors, to enhance serotonergic activity in the brain’s anxiety and fear circuitry . As a full agonist at presynaptic 5-HT1A receptors, this compound initially causes activation of these autoreceptors and inhibition of 5-HT release . This interaction results in changes in neurotransmitter activity, leading to a reduction in anxiety symptoms .
Biochemical Pathways
It is known that buspirone alters monoaminergic and gabaergic systems in a manner different from that of the benzodiazepines . It is also suggested that buspirone orchestrates activity within a neural matrix to achieve effective treatment of anxiety while preserving arousal and attentional processes .
Pharmacokinetics
Buspirone is well absorbed but is subject to first-pass metabolism, resulting in a mean systemic availability of approximately 4 percent . It is eliminated primarily by oxidative metabolism, producing several hydroxylated metabolites, including 5-hydroxy-buspirone and 1-pyrimidinylpiperazine . Buspirone is highly protein-bound (more than 95 percent), interacting with both albumin and alpha-acid glycoprotein .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in anxiety symptoms and preservation of retinal structure and fortification of cellular defenses against oxidative stress . In vitro studies have shown that buspirone enhances cell survival and preserves structural integrity during oxidative injury to the retinal pigment epithelium .
Action Environment
Several factors can influence the action, efficacy, and stability of this compound. These include the individual’s metabolism, the severity of their anxiety, and their overall health status . For example, people with slower metabolisms or more severe anxiety may take longer to notice the effects of the medication
安全和危害
Buspirone-d8 is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/i3D2,4D2,10D2,11D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRAEMEVRGPNT-QGZHXTQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016550 | |
| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204395-49-3 | |
| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 204395-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



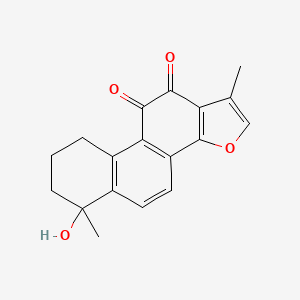


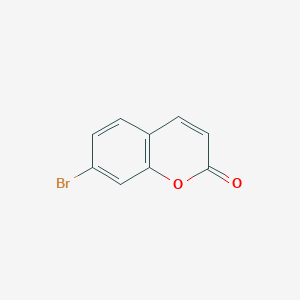
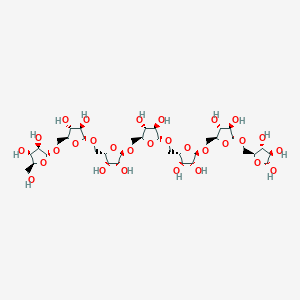
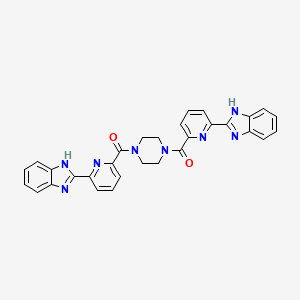
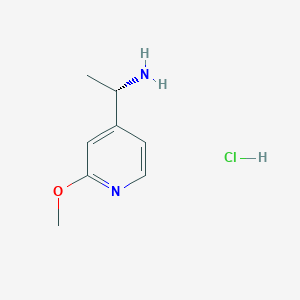
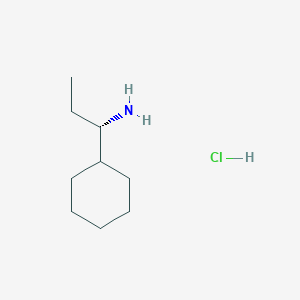
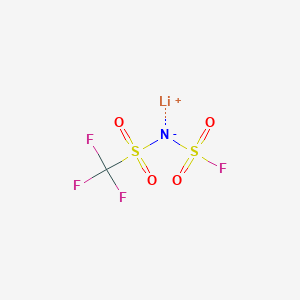
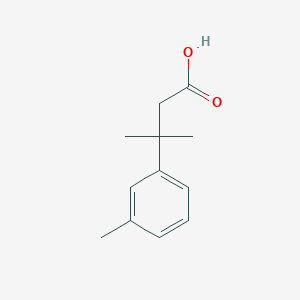
![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)
![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)
